

Physical and chemical properties of Taiwanhomoflavone B

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Compound of Interest

Compound Name: Taiwanhomoflavone B

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Taiwanhomoflavone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of *Cephalotaxus wilsoniana*, has demonstrated notable cytotoxic activities against various cancer cell lines. This technical guide provides a detailed overview of the known physical and chemical properties of **Taiwanhomoflavone B**, outlines experimental protocols for its study, and explores its potential modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While detailed experimental data for some physical properties remain to be fully publicly documented, the fundamental chemical characteristics of **Taiwanhomoflavone B** have been established.

Table 1: Physical and Chemical Properties of **Taiwanhomoflavone B**

| Property | Value | Source |
|---------------------|---|--|
| Molecular Formula | C ₃₂ H ₂₄ O ₁₀ | [1] |
| Molecular Weight | 568.5 g/mol | [2] |
| Appearance | Yellow amorphous powder | Inferred from related flavonoid compounds. |
| Melting Point | Not explicitly reported. | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] (Solubility of related compounds from the same source) |
| Storage Temperature | -20°C | [1] |

Note: Specific quantitative data for melting point and detailed spectral analyses are expected to be found in the primary literature describing its isolation and characterization.

Spectral Data

The structure of **Taiwanhomoflavone B** was originally elucidated through spectroscopic analysis. While the complete numerical data from these analyses are not widely available in public databases, this section outlines the expected spectroscopic characteristics based on its chemical class.

- ¹H-NMR and ¹³C-NMR Spectroscopy:** As a complex flavonoid, the ¹H and ¹³C NMR spectra of **Taiwanhomoflavone B** are expected to show a multitude of signals corresponding to its aromatic protons and carbons, methoxy groups, and the biflavonoid linkage.
- Mass Spectrometry (MS):** High-resolution mass spectrometry would confirm the molecular formula C₃₂H₂₄O₁₀ by providing a precise mass measurement.
- Infrared (IR) Spectroscopy:** The IR spectrum would likely exhibit characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in the molecule.

Biological Activity and Signaling Pathways

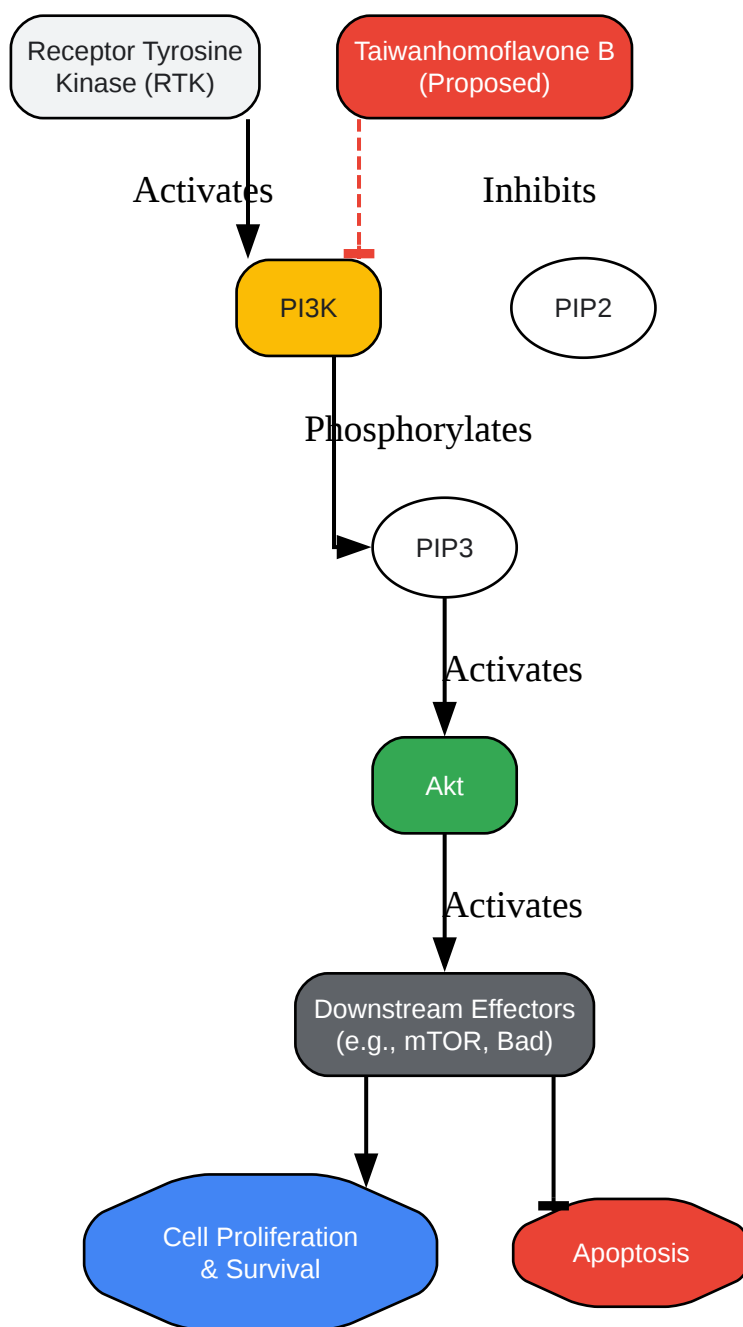
Taiwanhomoflavone B has been identified as a cytotoxic agent.[4]

- Cytotoxicity: It has shown cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, with ED₅₀ values of 3.8 and 3.5 µg/mL, respectively.[1][4]

While no studies have directly investigated the specific signaling pathways modulated by **Taiwanhomoflavone B**, flavonoids as a class are known to interact with several key cellular signaling cascades implicated in cancer progression. It is plausible that **Taiwanhomoflavone B** exerts its cytotoxic effects through one or more of the following pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.



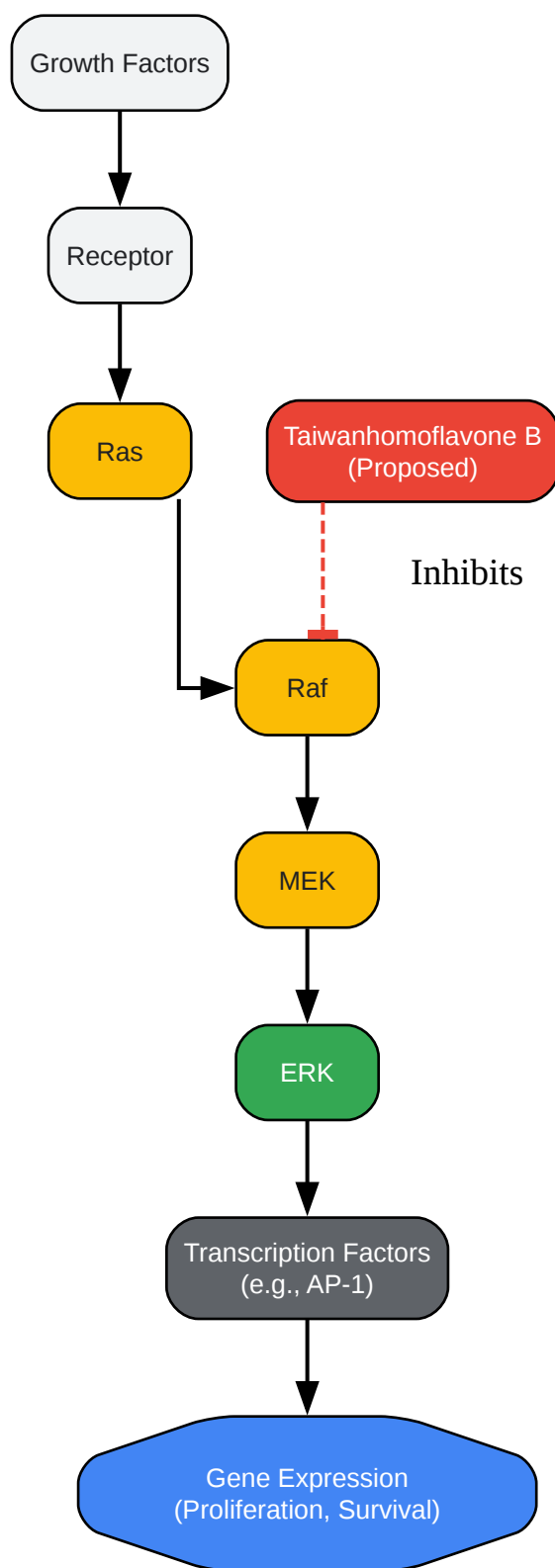
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Proposed inhibition of the PI3K/Akt signaling pathway by **Taiwanhomoflavone B**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.

Flavonoids can modulate this pathway at different points.

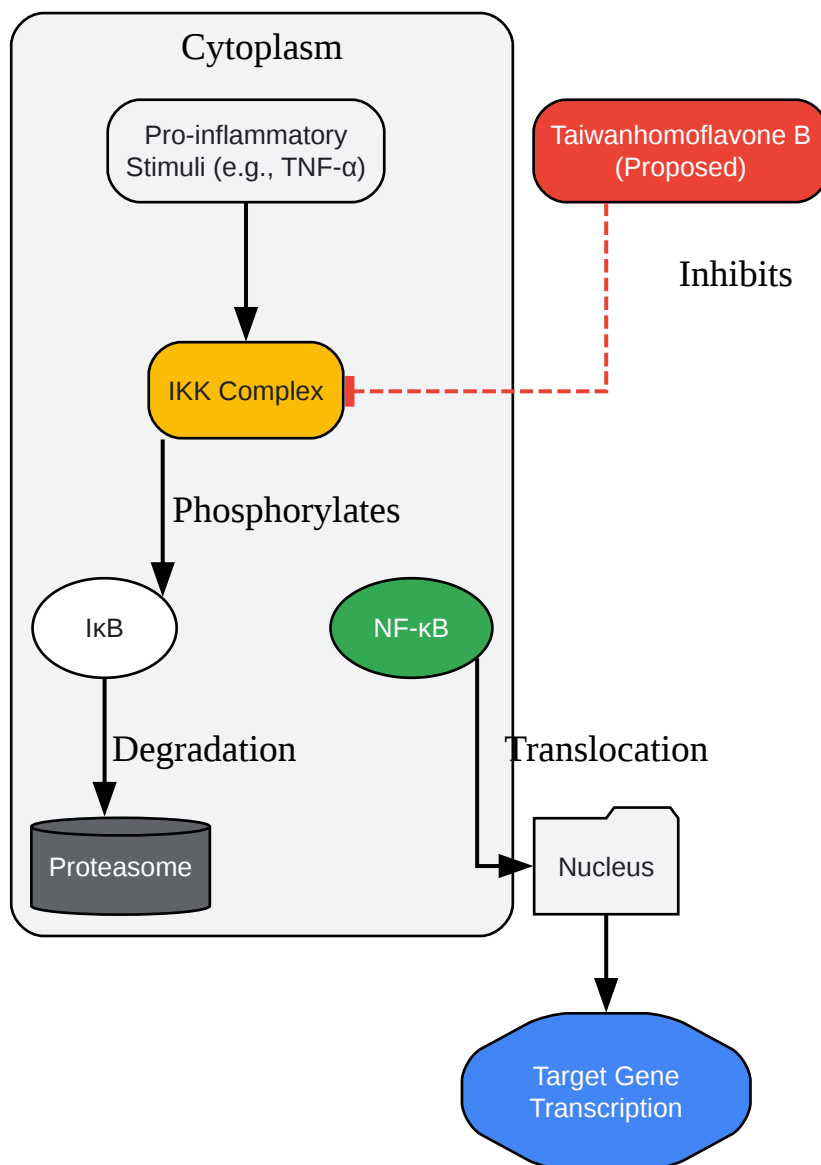


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Proposed modulation of the MAPK signaling pathway by **Taiwanhomoflavone B**.

NF- κ B Signaling Pathway

The NF- κ B pathway is a key regulator of inflammation, and its dysregulation is linked to cancer development. Many flavonoids are known to inhibit the activation of NF- κ B.



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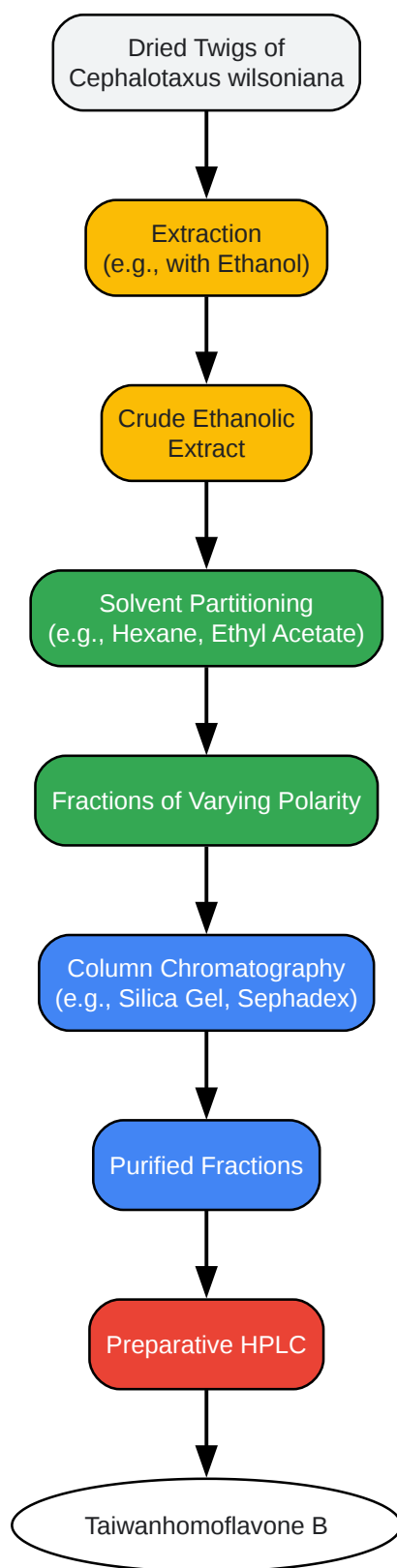
Proposed inhibition of the NF- κ B signaling pathway by **Taiwanhomoflavone B**.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of **Taiwanhomoflavone B**. Researchers should optimize these protocols based on their specific experimental setup and cell lines.

Isolation of Taiwanhomoflavone B from Cephalotaxus wilsoniana

The following is a generalized workflow for the isolation of flavonoids from a plant source. The specific details of the isolation of **Taiwanhomoflavone B** would be found in the primary scientific literature.



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General workflow for the isolation of **Taiwanhomoflavone B**.

Methodology:

- **Extraction:** The air-dried and powdered twigs of *Cephalotaxus wilsoniana* are extracted with a suitable solvent, such as ethanol, at room temperature.
- **Concentration:** The solvent is removed under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
- **Chromatography:** The bioactive fraction (typically the ethyl acetate fraction for flavonoids) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using various solvent systems to isolate the compound of interest.
- **Purification:** Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Elucidation:** The structure of the purified compound is determined using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, Mass Spectrometry, and IR Spectroscopy.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **Taiwanhomoflavone B** (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The ED₅₀ value can be determined by plotting cell viability against the concentration of **Taiwanhomoflavone B**.

Conclusion and Future Directions

Taiwanhomoflavone B is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized its known physicochemical properties and provided a framework for its further investigation. Future research should focus on:

- **Complete Spectroscopic Characterization:** Obtaining and publishing the full ¹H-NMR, ¹³C-NMR, MS, and IR data for **Taiwanhomoflavone B**.
- **Determination of Physical Properties:** Experimentally determining the melting point and solubility in various solvents.
- **Mechanism of Action Studies:** Investigating the specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) through which **Taiwanhomoflavone B** exerts its cytotoxic effects. This can be achieved through techniques such as Western blotting, reporter gene assays, and kinase activity assays.
- **In Vivo Studies:** Evaluating the anti-cancer efficacy and toxicity of **Taiwanhomoflavone B** in animal models.

A deeper understanding of the biological activities and mechanisms of action of **Taiwanhomoflavone B** will be crucial for its potential development as a therapeutic agent.

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